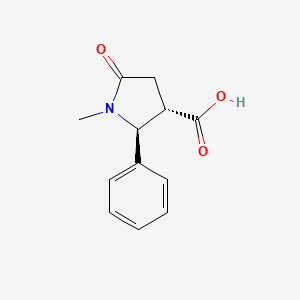

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Description

The compound (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS: 461045-28-3) is a chiral pyrrolidine derivative characterized by a phenyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.237 g/mol .

Properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKGDEDCXQCCSO-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of N-chloroacetyl aroylalanines. This process includes a highly diastereoselective tandem aza-Michael addition followed by crystallization-induced diastereomer transformation (CIDT). The N-chloroacetylation is then followed by base-catalyzed cyclization and acid-catalyzed removal of the chiral auxiliary without loss of stereochemical integrity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a specialty chemical with the molecular formula . It has a CAS number of 67929-87-7 . Parchem, a worldwide supplier of specialty chemicals, provides this compound . ChemDiv also lists the compound with the ID BB52-0741 and a molecular weight of 219.24 .

Synonyms

This compound is also known by several synonyms :

- 883111-37-3

- (2S)-1-Methyl-2alpha-phenyl-5-oxopyrrolidine-3beta-carboxylic acid

- AKOS022689297

- EN300-341862

- Z2568682178

- rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Synthesis and Use

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is synthesized via the Castagnoli–Cushman reaction (CCR), followed by Steglich esterification . The appropriate aldehyde and amine are reacted with molecular sieves to prepare the imine-intermediate in situ . The imine intermediate is reacted with succinic or glutaric anhydride in p-xylene under reflux conditions . L/L extraction and flash chromatography are then performed .

Potential Applications

While the specific applications of this compound are not detailed in the provided search results, the broader context of similar compounds suggests potential uses in:

Mechanism of Action

The mechanism of action of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid (Compound 102)

- Structural Differences : Features a 4-chlorophenyl group at position 3 (vs. phenyl at position 2 in the target) and (2S,3R) stereochemistry.

- Synthesis : Synthesized via hydrogenation and acid-catalyzed deprotection, yielding 65% .

- Physical Properties : Melting point of 191°C , with IR and NMR data confirming functional groups .

5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic Acid (CAS: 915302-94-2)

- Structural Differences : Substituent at position 1 is a phenylethyl group (vs. methyl in the target), with racemic configuration at position 3 (R,S).

- Synthesis : Two synthetic routes reported, with yields of 97.0% and 16.0% , highlighting variability in methodology .

- Key Contrast : The bulkier phenylethyl group may sterically hinder interactions in biological targets but improve metabolic stability.

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic Acid (Compound 14{4,5})

- Structural Differences : Contains a benzodioxol ring and trifluoromethylphenyl urea substituent, creating a more complex pharmacophore.

- Synthesis : Crude yield of 68% with >99% purity, using FTIR and MS for characterization .

Comparative Data Table

Key Research Findings and Implications

Stereochemical Impact : The (2S,3S) configuration of the target compound may confer distinct binding affinities compared to (2S,3R) analogs like Compound 102, as stereochemistry influences enzyme active-site interactions .

Substituent Effects: Phenyl vs.

Synthetic Feasibility : High-yield routes (e.g., 97% in CAS 915302-94-2) highlight the importance of optimizing reaction conditions for pyrrolidine derivatives .

Biological Activity

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, a compound with significant structural interest, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its synthesis, biological activity, and potential applications in medicinal chemistry.

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- CAS Number : 461045-28-3

- Appearance : Yellow solid

Synthesis Overview

The compound is synthesized through various methods, including the Castagnoli–Cushman reaction followed by Steglich esterification. This process involves the reaction of an appropriate aldehyde and amine in the presence of molecular sieves to form an imine intermediate, which is then further reacted to yield the target compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro testing against A549 human lung adenocarcinoma cells revealed varying levels of cytotoxicity:

| Compound | IC50 (µM) | Viability (%) |

|---|---|---|

| (2S,3S) Compound | 189 ± 17 | 66% |

| Cisplatin (control) | 10 ± 1 | 20% |

The compound showed a weaker profile compared to cisplatin but indicated potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects against multidrug-resistant strains. The results showed that while it exhibited some activity against Staphylococcus aureus, it was ineffective against Gram-negative pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus (resistant strains) | MIC < 64 µg/mL |

| E. coli | MIC > 64 µg/mL |

| K. pneumoniae | MIC > 64 µg/mL |

These findings suggest that while the compound has potential applications in treating resistant bacterial infections, its efficacy is limited to specific strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in substituents on the phenyl ring significantly affect anticancer potency. Compounds with di- and trimethoxy substitutions demonstrated a marked loss of activity compared to simpler derivatives .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- Researchers conducted experiments using MTT assays to evaluate cell viability post-treatment with various concentrations of the compound.

- Results indicated that while some derivatives showed promise, the original compound's activity was modest compared to established chemotherapeutics like cisplatin .

- Antimicrobial Screening :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereochemical purity in (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid?

- Methodological Answer : Utilize diastereoselective synthesis approaches, such as the cyclization of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates. This method enables control over stereochemistry by leveraging aryl substituents to stabilize transition states . For intermediates, adapt protocols like amide formation (e.g., General Procedure F1 from pyrrole-carboxylic acid synthesis), ensuring chiral purity via enantioselective catalysis or chiral auxiliaries .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for coupling constants and diastereotopic proton splitting. For example, methyl and phenyl group resonances can confirm substituent positioning .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]) with an exact mass of 219.1008 Da .

- X-ray Crystallography : Resolve absolute configuration via Flack parameter analysis, which distinguishes enantiomers in non-centrosymmetric crystals .

Q. How can chromatographic methods be optimized to separate stereoisomers or epimers during purification?

- Methodological Answer : Adjust chromatographic conditions (e.g., mobile phase polarity, column temperature) to exploit minor differences in epimer retention times. Reverse-phase HPLC with chiral stationary phases (e.g., cellulose-based columns) is effective for resolving (2S,3S) and (2R,3R) enantiomers .

Advanced Research Questions

Q. How can contradictory stereochemical data from X-ray crystallography and NMR spectroscopy be resolved?

- Methodological Answer : Cross-validate results using complementary techniques:

- X-ray : Apply the Flack parameter () to avoid false chirality-polarity indications in near-centrosymmetric structures .

- NMR : Perform NOESY experiments to detect spatial proximity between protons, confirming relative configuration.

- Computational Modeling : Compare experimental data with DFT-calculated NMR chemical shifts or crystal packing simulations .

Q. What mechanistic insights explain the stability of the 5-oxo-pyrrolidine ring under acidic or basic conditions?

- Methodological Answer : Investigate ring-opening kinetics via pH-dependent degradation studies. The 5-oxo group increases electrophilicity at C-5, making the ring susceptible to nucleophilic attack. Stabilization strategies include steric hindrance from the 1-methyl group or conjugation with the phenyl substituent .

Q. How does the phenyl substituent at C-2 influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituted phenyl groups (e.g., electron-withdrawing/-donating groups). Assess effects on bioactivity (e.g., enzyme inhibition) and physicochemical properties (e.g., logP). The phenyl group enhances lipophilicity and π-π stacking interactions in target binding .

Q. What strategies mitigate epimerization during prolonged storage or reaction conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.